molecular formula C21H22O5 B592927 Musellarin C CAS No. 1392476-33-3

Musellarin C

Cat. No. B592927
M. Wt: 354.402
InChI Key: IVMYSBQSMIOYNB-ZMYBRWDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Musellarin C is a natural compound with the molecular formula C21H22O5 and a molecular weight of 354.40 g/mol . It is a type of phenol and is found in the aerial parts of Musella lasiocarpa . It is a powder in its physical form .


Synthesis Analysis

The total synthesis of Musellarin C has been achieved through several steps . The key synthetic features include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization to construct the tricyclic framework . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran in a 2,6-trans fashion .


Molecular Structure Analysis

The molecular structure of Musellarin C is complex, with a tricyclic framework constructed through an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . The final stage of synthesis introduces the aryl group into the dihydropyran in a 2,6-trans fashion via Heck coupling of aryldiazonium salts .


Chemical Reactions Analysis

The synthesis of Musellarin C involves several chemical reactions, including an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization . These reactions help construct the tricyclic framework of the molecule . The final stage of synthesis involves Heck coupling of aryldiazonium salts to introduce the aryl group into the dihydropyran .


Physical And Chemical Properties Analysis

Musellarin C is a powder in its physical form . It has a molecular weight of 354.40 g/mol . The compound is a type of phenol and is derived from the aerial parts of Musella lasiocarpa .

Scientific Research Applications

  • The first diastereoselective total syntheses of Musellarins A-C, including Musellarin C, were achieved with yields ranging from 7.8% to 9.8% in 15-16 steps. Key features of this synthesis include an Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization (Li, Leung, & Tong, 2014).

  • A new two-step trans-arylation method was developed for the synthesis of Musellarins A-C. This method includes a regioselective γ-deoxygenation and a diastereoselective Heck-Matsuda coupling, leading to the first asymmetric total synthesis of (-)-Musellarins A-C and 12 analogues. Preliminary cytotoxicity evaluation of these analogues identified two with three-to-six times greater potency than Musellarins (Li, Ip, Ip, & Tong, 2015).

  • A study on the cardioprotective activity of Macrotyloma uniflorum seed extract and its phenolic acids in isoproterenol-induced myocardial infarction in rats. The results suggest the potential of these phenolic acids in salvaging the myocardium from deleterious effects, indicating an area where Musellarin C could potentially be explored (Panda, Laddha, Nandave, & Srinath, 2016).

  • Research on Schisandrin C, a compound with similar properties to Musellarin C, demonstrated its potential to reduce inflammation and oxidation, and to promote mitochondrial biogenesis, suggesting possible areas of application for Musellarin C (Takanche, Lee, Kim, Kim, Han, Lee, & Yi, 2018).

  • An investigation into a new population of adipose tissue-derived pluripotent stem cells, termed Muse Cells, indicated their high resistance to severe cellular stress and potential impact on regenerative medicine, a field where Musellarin C could be relevant (Heneidi, Simerman, Keller, Singh, Li, Dumesic, & Chazenbalk, 2013).

  • The Multiple Sclerosis and Extract of Cannabis (MUSEC) study showed the benefits of cannabis extract in treating muscle stiffness in MS, highlighting the potential of plant-derived compounds like Musellarin C in similar therapeutic applications (Zajicek, Hobart, Slade, Barnes, & Mattison, 2012).

properties

IUPAC Name

(3R,4aS,10bR)-3-(3-hydroxy-4-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-24-20-7-4-13(10-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)3-6-19(14)26-18/h4-5,7-11,14,18-19,22-23H,3,6H2,1-2H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMYSBQSMIOYNB-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Musellarin C

Citations

For This Compound
3
Citations
LB Dong, J He, XY Li, XD Wu, X Deng, G Xu… - Natural products and …, 2011 - Springer
… -methoxy-4a,5,6,10b-tetrahydro3H-naphtho[2,1-b]pyran, and named as musellarin C, while the … Musellarin C (3): white, amorphous powder; [α]20 D − 176.8 (c 0.30, MeOH); UV (MeOH) …
Number of citations: 10 link.springer.com
Z Li, FCF Ip, NY Ip, R Tong - Chemistry–A European Journal, 2015 - Wiley Online Library
Fully functionalized pyranuloses derived from Achmatowicz rearrangement (AR) are versatile building blocks in organic synthesis. However, access to trans‐2,6‐dihydropyrans from …
Z Li - 2017 - search.proquest.com
This thesis consists of four chapters, describing the development of new synthetic methodology and total syntheses of natural products: chapter one is focused on the methodology …
Number of citations: 2 search.proquest.com

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